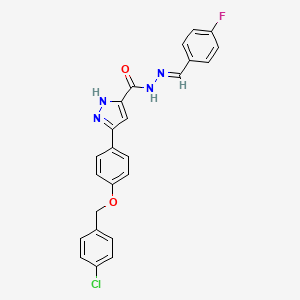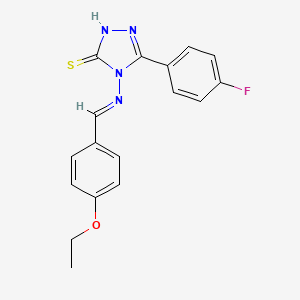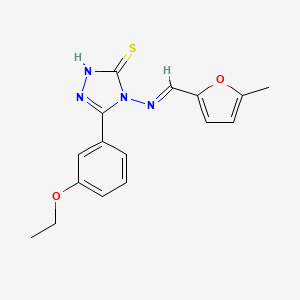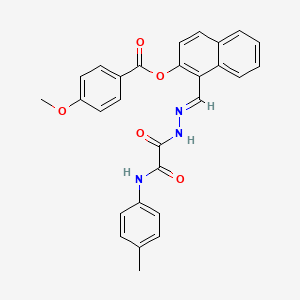
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-((4-Chlorobenzyl)oxy)phényl)-N’-(4-fluorobenzylidène)-1H-pyrazole-3-carbohydrazide est un composé organique complexe qui a suscité l’intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole, un groupe chlorobenzyl et une partie fluorobenzylidène. Ses propriétés chimiques distinctes en font un sujet précieux pour les études en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-((4-Chlorobenzyl)oxy)phényl)-N’-(4-fluorobenzylidène)-1H-pyrazole-3-carbohydrazide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Le processus comprend souvent les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé par la réaction de l’hydrazine avec une dicétone ou un composé carbonylé α,β-insaturé approprié dans des conditions acides ou basiques.
Introduction du groupe chlorobenzyl : Cette étape implique la réaction de l’intermédiaire pyrazole avec du chlorure de 4-chlorobenzyl en présence d’une base telle que le carbonate de potassium.
Formation de la partie fluorobenzylidène : Cela est généralement réalisé par une réaction de condensation entre l’intermédiaire pyrazole et le 4-fluorobenzaldéhyde en présence d’un catalyseur acide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de plates-formes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-((4-Chlorobenzyl)oxy)phényl)-N’-(4-fluorobenzylidène)-1H-pyrazole-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chlorobenzyl et fluorobenzylidène.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 5-(4-((4-Chlorobenzyl)oxy)phényl)-N’-(4-fluorobenzylidène)-1H-pyrazole-3-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 5-(4-((4-Chlorobenzyl)oxy)phényl)-N’-(4-fluorobenzylidène)-1H-pyrazole-3-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-Fluorobenzylidène)-3-(4-chlorobenzyl)thiazolidine-2,4-dione
- Dérivés de la 1H-pyrrolo[2,3-b]pyridine
Unicité
Le 5-(4-((4-Chlorobenzyl)oxy)phényl)-N’-(4-fluorobenzylidène)-1H-pyrazole-3-carbohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles
Propriétés
Numéro CAS |
634896-09-6 |
|---|---|
Formule moléculaire |
C24H18ClFN4O2 |
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClFN4O2/c25-19-7-1-17(2-8-19)15-32-21-11-5-18(6-12-21)22-13-23(29-28-22)24(31)30-27-14-16-3-9-20(26)10-4-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
Clé InChI |
PDKUEYXLPBLBNM-MZJWZYIUSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F)Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)
![N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12023774.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023794.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12023810.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023814.png)
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023819.png)
![4-((E)-{[3-(3-Isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12023826.png)



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)
